molecular formula C12H15FN2O2 B1481424 8-(2-Fluoropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 2098117-19-0

8-(2-Fluoropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B1481424
CAS RN: 2098117-19-0
M. Wt: 238.26 g/mol
InChI Key: QXBNPYUOTQXTJB-UHFFFAOYSA-N
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Description

The compound “8-(2-Fluoropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane” is a type of fluorinated pyridine . Fluorinated pyridines are interesting due to their unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .


Synthesis Analysis

The synthesis of fluoropyridines is a challenging problem . Various methods have been developed for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles .


Chemical Reactions Analysis

The chemical reactions of fluoropyridines can involve various synthetic routes . For example, methods for the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds have been presented .


Physical And Chemical Properties Analysis

Fluoropyridines have interesting and unusual physical and chemical properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Scientific Research Applications

Pharmacogenomics in Cancer Therapy

8-(2-Fluoropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane may have implications in the field of pharmacogenomics, particularly in cancer therapy involving Fluoropyrimidine and Oxaliplatin (FluOx). These drugs are commonly used in treating colorectal, ovarian, and gastrointestinal cancers. Research indicates the importance of patient stratification based on genetic profiles to predict drug toxicity and efficacy, potentially improving treatment outcomes and cost-effectiveness (Di Francia et al., 2015).

Environmental Contaminant Remediation

Another potential application involves the remediation of environmental contaminants, particularly 1,4-Dioxane. This compound, often found in groundwater, poses significant challenges due to its stability and mobility. Techniques such as controlled release materials (CRMs) could offer new approaches for the sustained treatment of such contaminants, where compounds like 8-(2-Fluoropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane might play a role in developing more effective remediation strategies (O’Connor et al., 2018).

Synthesis of Anti-inflammatory Compounds

This compound could also be a key intermediate in the synthesis of anti-inflammatory drugs, such as Flurbiprofen. Efficient synthesis methods for such intermediates are crucial for developing pharmaceuticals that are both effective and economically viable (Qiu et al., 2009).

Antimycotic Applications

In the field of antimycotics, compounds like Flucytosine (5-FC), which is converted into 5-fluorouracil (5-FU) inside fungal cells, inhibit RNA and DNA synthesis. The role of fluorinated compounds, including potentially 8-(2-Fluoropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane, in enhancing the effectiveness of such treatments through better delivery mechanisms or as part of novel drug formulations could be significant (Vermes et al., 2000).

Cancer Imaging and Diagnosis

Additionally, in oncology, compounds like [18F]FLT (Fluorothymidine) are used in PET imaging to assess tumor proliferation. Fluorinated compounds, due to their properties, could play a role in developing new imaging agents or enhancing existing ones for more accurate cancer diagnosis and monitoring (Been et al., 2004).

Future Directions

Fluoropyridines have been increasingly used in the development of new pharmaceuticals and agrochemicals . The introduction of fluorine atoms into lead structures is a common chemical modification in the search for new agricultural products having improved physical, biological, and environmental properties .

properties

IUPAC Name

8-(2-fluoropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c13-11-9-10(1-4-14-11)15-5-2-12(3-6-15)16-7-8-17-12/h1,4,9H,2-3,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBNPYUOTQXTJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C3=CC(=NC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-Fluoropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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